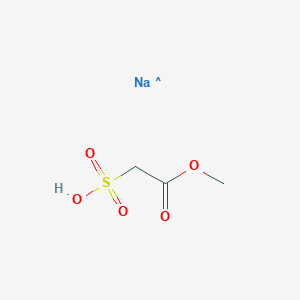
Acetic acid, sulfo-, 1-methyl ester, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (carbomethoxy)methane sulfonate is a chemical compound with the molecular formula C3H5NaO6S and a molecular weight of 192.12 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its sulfonate group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium (carbomethoxy)methane sulfonate can be synthesized through multiple routes. One common method involves the reaction of methyl bromoacetate with sodium sulfite in a mixture of ethanol and water at temperatures ranging from 10 to 50°C for about 2 hours . This reaction yields sodium (carbomethoxy)methane sulfonate with high efficiency.
Industrial Production Methods
In industrial settings, the production of sodium (carbomethoxy)methane sulfonate often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
Sodium (carbomethoxy)methane sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different sulfonate salts.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted sulfonates, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium (carbomethoxy)methane sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biological research, it is utilized in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium (carbomethoxy)methane sulfonate involves its interaction with molecular targets through its sulfonate group. This group can form coordination bonds with metal ions and participate in hydrogen bonding and hydrophobic interactions. These interactions are crucial in its role as an enzyme inhibitor and in other biochemical processes .
Comparación Con Compuestos Similares
Sodium (carbomethoxy)methane sulfonate can be compared with other sulfonate compounds such as:
- Sodium diisobutyl sulfosuccinate
- Dioctyl sulfosuccinate sodium salt
- Sodium diamyl sulfosuccinate
Uniqueness
What sets sodium (carbomethoxy)methane sulfonate apart is its specific structure, which allows for unique reactivity and applications in various fields. Its ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound .
Propiedades
Fórmula molecular |
C3H6NaO5S |
|---|---|
Peso molecular |
177.13 g/mol |
InChI |
InChI=1S/C3H6O5S.Na/c1-8-3(4)2-9(5,6)7;/h2H2,1H3,(H,5,6,7); |
Clave InChI |
VKBOWQILEDQACA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CS(=O)(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


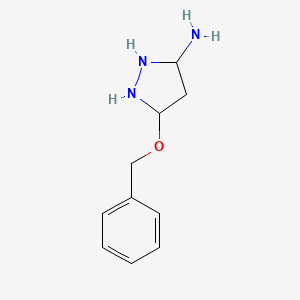

![3-[[3-methoxy-4-[(6-methoxypyridin-3-yl)methoxy]phenyl]methyl]-6-(2-pyrrolidin-3-ylethynyl)imidazo[4,5-b]pyridine](/img/structure/B12360261.png)

![2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12360279.png)
![1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one](/img/structure/B12360284.png)

![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12360292.png)
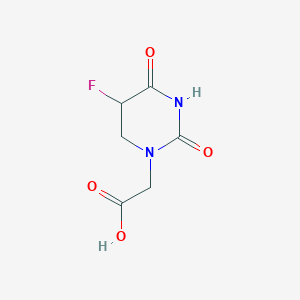

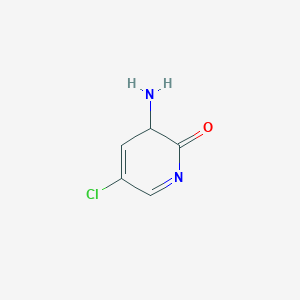
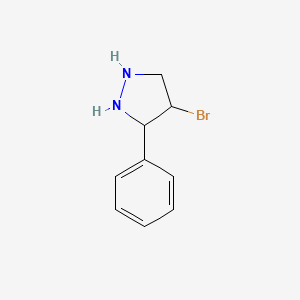
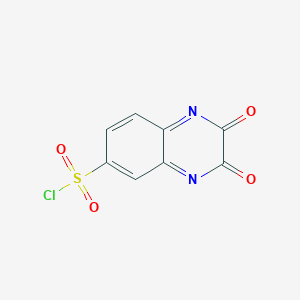
![1-[(6aR,8R,9aR)-9-oxo-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1,3-diazinane-2,4-dione](/img/structure/B12360347.png)
